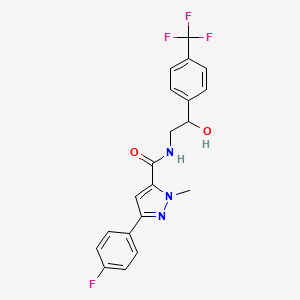![molecular formula C16H16N4OS B6505426 N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide CAS No. 1396863-79-8](/img/structure/B6505426.png)
N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}pyridine-3-carboxamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of such compounds often involves the use of functionalized alkynes . For instance, a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .科学研究应用
Antitubercular Agents
The search for potent antitubercular drugs is crucial due to the global burden of tuberculosis. Recent studies have identified certain pyrazine-2-carboxamide derivatives, including N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, which exhibit remarkable activity against Mycobacterium tuberculosis. These compounds demonstrated four times higher activity (MIC ≤ 2 μg L^(-1)) compared to the standard drug PZA (pyrazinamide) .
Piperidine Derivatives in Drug Design
Piperidine-containing compounds play a significant role in drug construction. Their derivatives are present in over twenty classes of pharmaceuticals and alkaloids. Recent scientific literature highlights intra- and intermolecular reactions leading to various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Researchers explore these derivatives for their pharmacological applications, making them valuable substrates for designing biologically active compounds .
Synthetic Chemistry and Multicomponent Reactions
Efficient methods for synthesizing substituted piperidines are essential. Researchers focus on developing fast and cost-effective approaches. Multicomponent reactions, cyclization, annulation, and amination play a pivotal role in constructing piperidine-based molecules. These synthetic strategies enable the creation of diverse piperidine derivatives with potential biological activities .
Biological Evaluation of Piperidine-Containing Drugs
Scientists continually evaluate the biological properties of piperidine-containing compounds. These investigations include assessing their interactions with biological targets, pharmacokinetics, toxicity profiles, and therapeutic efficacy. Piperidine-based drugs may find applications in various disease areas, including central nervous system disorders, cardiovascular diseases, and cancer .
Spiropiperidines and Their Unique Properties
Spiropiperidines, a class of piperidine derivatives, exhibit intriguing structural features. Researchers explore their potential as enzyme inhibitors, ligands for receptors, and modulators of biological pathways. Understanding the structure-activity relationships of spiropiperidines contributes to drug discovery efforts .
Hydrogenation and Functionalization of Piperidinones
Hydrogenation reactions allow the transformation of piperidinones into valuable intermediates. Researchers investigate functionalization methods to modify piperidinone scaffolds, enhancing their biological activity. These efforts contribute to the development of novel drug candidates .
未来方向
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, imidazole derivatives have been reported to show a broad range of biological activities, suggesting they may have potential as therapeutic agents .
作用机制
Target of Action
It’s worth noting that both thiophene and imidazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
It’s known that thiophene and imidazole derivatives can exhibit a variety of biological activities . These activities could be the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene and imidazole derivatives , it’s plausible that this compound could affect multiple pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of thiophene and imidazole derivatives , it’s likely that this compound could have a wide range of effects at the molecular and cellular levels.
属性
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-11-13(14-5-3-9-22-14)19-15(20)6-8-18-16(21)12-4-2-7-17-10-12/h2-5,7,9-11H,6,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEKGVYUINPZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CN=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6505343.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B6505350.png)

![2-(2-fluorophenoxy)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B6505372.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6505374.png)
![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6505389.png)
![5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide](/img/structure/B6505391.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B6505398.png)
![4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B6505408.png)
![4-methyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6505412.png)
![1-methyl-2-oxo-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B6505413.png)
![3-(4-fluorophenyl)-1-methyl-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6505415.png)
![N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}thiophene-3-carboxamide](/img/structure/B6505420.png)